molecular formula C15H23NO2 B3461792 N-isobutyl-2-(4-isopropylphenoxy)acetamide

N-isobutyl-2-(4-isopropylphenoxy)acetamide

Cat. No. B3461792
M. Wt: 249.35 g/mol
InChI Key: PISNQFNLQWANLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-2-(4-isopropylphenoxy)acetamide, commonly known as AICA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AICA is a derivative of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a nucleotide that plays a crucial role in cellular energy metabolism. AICA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

AICA exerts its effects through the activation of AMPK, which is a cellular energy sensor that regulates various metabolic pathways. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which results in increased energy production. AICA has also been shown to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation. Inhibition of mTOR has been shown to have anticancer effects, making AICA a promising candidate for cancer research.
Biochemical and Physiological Effects
AICA has been shown to have a wide range of biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AICA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

AICA has several advantages for lab experiments, including its ability to activate AMPK and inhibit the mTOR pathway. However, AICA has several limitations, including its low solubility and stability, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for AICA research, including the development of more stable and soluble derivatives of AICA. Additionally, further research is needed to investigate the potential applications of AICA in various fields, including cancer research and neurodegenerative diseases.

Scientific Research Applications

AICA has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. AICA has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, making it a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

N-(2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)9-16-15(17)10-18-14-7-5-13(6-8-14)12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISNQFNLQWANLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-2-(4-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-isobutyl-2-(4-isopropylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-isobutyl-2-(4-isopropylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-isobutyl-2-(4-isopropylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-isobutyl-2-(4-isopropylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-isobutyl-2-(4-isopropylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.